Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate
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Overview
Description
Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H8ClFN2O2, has a molecular weight of 242.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. One common method includes the reaction of 6-chloro-5-fluoro-2-nitroaniline with ethyl chloroformate under basic conditions, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The benzimidazole ring can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate
- Thiazoles : Known for their diverse biological activities, including antimicrobial and anticancer properties .
- Triazoles : Used in various medicinal applications due to their stability and biological activity .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as a pharmacological agent .
Properties
Molecular Formula |
C10H8ClFN2O2 |
---|---|
Molecular Weight |
242.63 g/mol |
IUPAC Name |
ethyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
NNYMIWQPGYSYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl |
Origin of Product |
United States |
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